molecular formula C16H13ClN2O2S2 B2547576 Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate CAS No. 618394-79-9

Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate

Cat. No.: B2547576
CAS No.: 618394-79-9
M. Wt: 364.86
InChI Key: GFHDAASIUBDTJO-UHFFFAOYSA-N
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Description

Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a 4-chlorophenyl halide and the thieno[2,3-d]pyrimidine intermediate.

    Attachment of the Propanoate Ester Moiety: The final step involves esterification of the intermediate with methyl 3-bromopropanoate under basic conditions, typically using a base like potassium carbonate in an aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thieno[2,3-d]pyrimidine core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted aromatic compounds

Scientific Research Applications

Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes involved in cancer and inflammatory diseases.

    Materials Science: The thieno[2,3-d]pyrimidine core can be utilized in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe to study the biological pathways involving sulfur and nitrogen heterocycles.

Mechanism of Action

The mechanism of action of Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and modulate their activity. The 4-chlorophenyl group enhances the compound’s binding affinity through hydrophobic interactions, while the propanoate ester moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    4-Chlorophenyl Derivatives: Compounds with a 4-chlorophenyl group attached to different cores, such as benzene or pyridine, can exhibit similar hydrophobic interactions but differ in their overall activity and selectivity.

Uniqueness

Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate is unique due to the combination of its thieno[2,3-d]pyrimidine core, 4-chlorophenyl group, and propanoate ester moiety. This unique structure allows it to interact with a diverse range of biological targets and exhibit a broad spectrum of activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c1-21-13(20)6-7-22-15-14-12(8-23-16(14)19-9-18-15)10-2-4-11(17)5-3-10/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHDAASIUBDTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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